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An In-depth Technical Guide on the Discovery, Origin, and Core Biology of Programmed Cell

Death Protein 1 (PD-1)

Introduction
Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint

receptor that plays a pivotal role in regulating T-cell function and maintaining immune

homeostasis.[1][2] Its discovery and subsequent elucidation of its signaling pathways have

revolutionized the field of oncology, leading to the development of highly effective cancer

immunotherapies. This technical guide provides a comprehensive overview of the discovery,

origin, molecular characteristics, and functional pathways of PD-1, intended for researchers,

scientists, and professionals in drug development.

Discovery and Origin
Initial Discovery
PD-1 was discovered in 1992 by a team of researchers at Kyoto University, led by Dr. Tasuku

Honjo.[1][3][4] The discovery was a result of a search for genes involved in the process of

programmed cell death (apoptosis) in a T-cell hybridoma.[3][5] Using a technique known as

subtractive hybridization, they isolated a novel gene that was upregulated during the induction

of apoptosis.[3] They named the corresponding protein "Programmed Death-1" (PD-1) based

on this initial observation.[1][3]
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Subsequent research revealed that PD-1's primary role was not to directly induce apoptosis,

but rather to act as a negative regulator of the immune response.[3][5] This was definitively

demonstrated in 1999 when the same research group generated PD-1 knockout mice. These

mice developed lupus-like autoimmune diseases, indicating that PD-1 is essential for

maintaining self-tolerance and preventing excessive immune reactions.[1][5] This established

PD-1 as a key immune checkpoint molecule.

The full significance of PD-1 in pathology, particularly in cancer, became clear with the

discovery of its ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), and the observation that tumor

cells often upregulate PD-L1 to evade immune surveillance.[1][2][6] This interaction leads to

the functional inactivation, or "exhaustion," of tumor-infiltrating T cells, allowing the cancer to

grow unchecked.[7][8][9]

Molecular and Genetic Characteristics
PD-1 is a type I transmembrane protein belonging to the CD28/CTLA-4 family.[2][5] The human

PD-1 protein is encoded by the PDCD1 gene, located on chromosome 2q37.3.[1][2] The

protein consists of an extracellular IgV-like domain, a transmembrane region, and an

intracellular tail.[2][5] The cytoplasmic tail contains two key signaling motifs: an

immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based

switch motif (ITSM).[2][10] These motifs are crucial for transducing inhibitory signals upon

ligand binding.

Quantitative Data
Binding Affinities of PD-1 and its Ligands
The interaction between PD-1 and its ligands is a critical determinant of its function. The

binding affinities (KD) can vary depending on the specific ligand and the experimental

conditions.
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Interacting
Molecules

Binding Affinity
(KD)

Method Notes

Human PD-1 / Human

PD-L1
~8 µM

Surface Plasmon

Resonance (SPR)

The affinity is

relatively low

compared to other

receptor-ligand

interactions,

suggesting a transient

interaction.

Human PD-1 / Human

PD-L2
~2 µM

Surface Plasmon

Resonance (SPR)

PD-L2 binds to PD-1

with a 2-6 fold higher

affinity than PD-L1.[2]

Kaempferol / Human

PD-1
3.04 x 10-7 M

Surface Plasmon

Resonance (SPR)

Affinity of a natural

compound inhibitor.

[11]

Tannic Acid / Human

PD-1
1.82 x 10-6 M

Surface Plasmon

Resonance (SPR)

Affinity of a natural

compound inhibitor.

[11]

REGN2810

(Cemiplimab) / Human

PD-1

High Affinity Not specified

Therapeutic antibody

with high affinity and

specificity.[12]

PD-L1 Expression in Human Cancers
The expression of PD-L1 is a key biomarker for predicting the response to anti-PD-1/PD-L1

therapies.[13][14] Expression levels are highly heterogeneous across different tumor types.[15]
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Cancer Type
PD-L1 Expression Level
(Tumor Cells)

Notes

Non-Small Cell Lung Cancer

(NSCLC)
High

PD-L1 expression is a

predictive biomarker for

immunotherapy response.[13]

[16]

Melanoma Low to Intermediate

PD-L1 expression is lower

compared to NSCLC; stromal

cell expression is also

important.[16]

Renal Cell Carcinoma (RCC) Intermediate

Expression levels are

intermediate compared to

NSCLC and melanoma.[16]

Gastric Cancer Upregulated
Associated with poor

prognosis.[6][17]

Colorectal Cancer (CRC) Variable
Associated with poor clinical

outcomes.[6]

Bladder Cancer Variable

Expression levels are

associated with disease

severity.[6]

Liver Cancer Variable (High g1)
67.7% of cases show <1%

tumor cell staining.[15]

Pancreatic Cancer Variable (High g1)
64.6% of cases show <1%

tumor cell staining.[15]

Expression levels are often determined by immunohistochemistry (IHC) and reported as the

percentage of tumor cells (TC) staining positive. g1: TC < 1%; g2: 1% ≤ TC < 50%; g3: TC ≥

50%.[15]

Experimental Protocols
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Protocol: cDNA Cloning of PD-1 (Subtractive
Hybridization)
This protocol is a conceptual summary based on the methods used for the discovery of PD-1.

[3]

Cell Culture and Apoptosis Induction: Culture a T-cell hybridoma line (e.g., 2B4.11). Induce

apoptosis through a relevant stimulus, such as T-cell receptor (TCR) cross-linking or

glucocorticoids.

mRNA Isolation: Isolate poly(A)+ RNA from both the apoptotic (tester) and control (driver)

cell populations at a specific time point post-induction.

cDNA Synthesis: Synthesize double-stranded cDNA from the tester mRNA population.

Subtractive Hybridization:

Hybridize the tester cDNA with an excess of driver mRNA. This allows sequences

common to both populations to form cDNA-mRNA hybrids.

Separate the single-stranded, unhybridized cDNA (representing genes upregulated in the

apoptotic cells) from the hybrids using hydroxyapatite chromatography.

Repeat the hybridization and separation steps to enrich for apoptosis-specific cDNAs.

Library Construction and Screening:

Clone the enriched, subtracted cDNA fragments into a suitable vector (e.g., λgt10) to

create a subtracted cDNA library.

Screen the library using subtracted cDNA probes to identify and isolate positive clones.

Sequencing and Analysis: Sequence the isolated cDNA clones to identify novel genes. The

sequence for Pdcd1 was identified through this process.

Protocol: Detection of PD-L1 Expression by
Immunohistochemistry (IHC)
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This is a generalized protocol for detecting PD-L1 in formalin-fixed, paraffin-embedded (FFPE)

tumor tissue.[13][18]

Sample Preparation: Obtain FFPE tumor tissue sections (4-5 µm thick) on charged

microscope slides.

Deparaffinization and Rehydration: Heat slides to melt paraffin, followed by washes in xylene

and a graded series of ethanol solutions to rehydrate the tissue.

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate

buffer, pH 6.0) in a pressure cooker or water bath to unmask the antigen.

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block

non-specific protein binding using a protein block solution (e.g., serum from the secondary

antibody host species).

Primary Antibody Incubation: Incubate the slides with a validated primary antibody clone

specific for PD-L1 (e.g., 22C3, SP142, SP263) at a predetermined optimal concentration and

time.[18]

Secondary Antibody and Detection:

Wash slides to remove unbound primary antibody.

Apply a polymer-based detection system containing a secondary antibody conjugated to

horseradish peroxidase (HRP).

Wash slides and apply a chromogen substrate, such as diaminobenzidine (DAB), which

produces a brown precipitate at the site of the antigen.

Counterstaining and Mounting: Lightly counterstain the tissue with hematoxylin to visualize

cell nuclei. Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting

medium.

Scoring: A pathologist scores the slide by determining the percentage of viable tumor cells

showing partial or complete membrane staining at any intensity. Immune cell staining is also

assessed depending on the specific assay and tumor type.
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Signaling Pathways and Workflows
PD-1 Inhibitory Signaling Pathway
Upon engagement with its ligands (PD-L1 or PD-L2), the tyrosine residues within the ITIM and

ITSM motifs of PD-1's cytoplasmic tail become phosphorylated. This leads to the recruitment of

the tyrosine phosphatase SHP-2 (and possibly SHP-1).[10][19] SHP-2 then dephosphorylates

and inactivates key proximal signaling molecules of the T-cell receptor (TCR) and CD28 co-

stimulatory pathways.[10] This effectively dampens T-cell activation, proliferation, and cytokine

production.[10][19]
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PD-1 signaling pathway upon ligand binding.
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Experimental Workflow for PD-1/PD-L1 Inhibitor
Screening
The screening for novel PD-1 or PD-L1 inhibitors involves a multi-step process, starting from

initial binding assays to complex cell-based functional assays and finally in vivo models.

Phase 1: Binding & Blockade Assays

Phase 2: Cell-Based Functional Assays

Phase 3: In Vivo Models

Binding Affinity Assay
(e.g., SPR, ELISA)

PD-1/PD-L1 Blockade Assay
(e.g., Competition ELISA)

T-Cell Activation Assay
(Cytokine release - IL-2, IFN-γ)

T-Cell Proliferation Assay

Tumor/T-Cell Co-Culture
(Tumor Cell Killing)

Humanized Mouse Models
(e.g., PD-1 Knock-In)

Tumor Xenograft Models
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Workflow for screening PD-1/PD-L1 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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